molecular formula C9H18O2 B1199626 Hexyl propionate CAS No. 2445-76-3

Hexyl propionate

Cat. No. B1199626
CAS RN: 2445-76-3
M. Wt: 158.24 g/mol
InChI Key: GOKKOFHHJFGZHW-UHFFFAOYSA-N
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Description

Hexyl propionate is an ester formed from the reaction of hexanol with propionic acid. It is synthesized using catalysts like tungstosilicic acid to facilitate the esterification process. The synthesis conditions, such as the molar ratio of hexanol to propionic acid, amount of catalyst, and reaction time, are critical for achieving high yields. Under optimized conditions, the yield of hexyl propionate can reach up to 99.2% (Xiang-yu, 2004).

Synthesis Analysis

The synthesis of hexyl propionate involves the esterification of hexanol with propionic acid, catalyzed by acids such as tungstosilicic acid. The optimal synthesis conditions include a molar ratio of 1.5:1 for hexanol to propionic acid, 0.2 g of catalyst per 0.1 mol of propionic acid, a reaction temperature of 110-118℃, and a reaction time of 1 hour, leading to a high yield of 99.2% (Xiang-yu, 2004).

Scientific Research Applications

  • Synthesis and Catalysis : Hexyl propionate can be efficiently synthesized using tungstosilicic acid as a catalyst. This method achieves a high yield (up to 99.2%) under specific conditions, including a specific molar ratio of hexyl alcohol to propionic acid, the amount of catalyst, and controlled reaction temperature and time (Xiang-yu, 2004).

  • Health-Promoting Microbial Metabolite : Propionate, a component of hexyl propionate, is a major microbial fermentation metabolite in the human gut. It is thought to have several health benefits, including lowering lipogenesis, serum cholesterol levels, and reducing carcinogenesis. Dietary strategies to increase microbial propionate production may have significant health benefits (Hosseini, Grootaert, Verstraete, & van de Wiele, 2011).

  • Extraction and Purification Processes : Studies have explored optimizing the extraction of propionic acid from aqueous solutions using ionic liquids, which is relevant for industries like plastic, coating, agricultural, chemical, and perfume industries. This research provides insights into the efficient recovery of propionic acid, a key component in hexyl propionate (Ayan, Baylan, & Çehreli, 2020).

  • Microbial Production : Propionic acid is also produced through microbial fermentation and has applications in the food, cosmetic, plastics, and pharmaceutical industries. Understanding the metabolic pathways for microbial propionate production can offer new opportunities for its commercial production (Gonzalez-Garcia, McCubbin, Navone, Stowers, Nielsen, & Marcellin, 2017).

  • Biological Activity Studies : Hexyl propionate has been studied for its biological activity, specifically its attractiveness to certain pests like Carposina sasakii Matsumura, indicating potential applications in pest control (Yu-tin, 2015).

Safety And Hazards

Hexyl propionate is classified as a combustible liquid. It can cause mild skin irritation. In case of fire, dry sand, dry chemical or alcohol-resistant foam should be used for extinction . It is advised to wear suitable protective equipment, prevent generation of vapor or mist, keep away from flames and hot surfaces, and wash hands and face thoroughly after handling .

properties

IUPAC Name

hexyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-3-5-6-7-8-11-9(10)4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKKOFHHJFGZHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047582
Record name Hexyl propanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to pale yellow liquid with an earthy, acrid odour
Record name Hexyl propionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034606
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Hexyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/240/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

73.00 to 74.00 °C. @ 10.00 mm Hg
Record name Hexyl propionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034606
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, soluble in alcohol, propylene glycol; insoluble in water
Record name Hexyl propionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034606
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Hexyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/240/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.863-0.874
Record name Hexyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/240/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Hexyl propionate

CAS RN

2445-76-3
Record name Hexyl propanoate
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Record name Hexyl propionate
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Record name Propanoic acid, hexyl ester
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Record name Hexyl propanoate
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Record name Hexyl propionate
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Record name HEXYL PROPIONATE
Source FDA Global Substance Registration System (GSRS)
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Record name Hexyl propionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034606
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-57.5 °C
Record name Hexyl propionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034606
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
326
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
… to hexyl propionate (CAS # 2445-76-3; see Section 5). The clastogenic activity of hexyl propionate … Human peripheral blood lymphocytes were treated with hexyl propionate in DMSO at …
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
… hexyl propionate (CAS # 2445-76-3; see Section V). The mutagenic activity of hexyl propionate … coli strain WP2uvrA were treated with hexyl propionate in dimethyl sulfoxide (DMSO) at …
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
… Data show that hexyl propionate is not expected to be genotoxic. Data from hexyl propionate and read-across analog 2-butoxyethyl acetate (CAS# 112-07-2) show that hexyl …
E LIU, G WANG, Y LI, S Xiang, X CHEN, F SONG… - Journal of Integrative …, 2014 - Elsevier
… , 2-methyl-butyl butyrate, hexyl propionate and hexyl hexanoate decreased by 25.5, 78.4, … -methyl- butyl butyrate, hexyl acetate and hexyl propionate. There were four characteristic ester …
Number of citations: 34 www.sciencedirect.com
TR Kemp, LP Stoltz, DE Knavel - Journal of Agricultural and Food …, 1972 - ACS Publications
… Additional compounds isolated from melon for the first time are: ethyl «-hexanoate, «-hexyl propionate, butyl octanoate, hexyl hexanoate, ethyl «-decanoate, n-decyl acetate, ethyl …
Number of citations: 88 pubs.acs.org
HL De Pooter, JP Montens, GA Willaert… - Journal of Agricultural …, 1983 - ACS Publications
CONCLUSION The work reported here shows that although CA storage prevents deterioration due to rotting and physiological disorder, it importantly influences the eating quality of the …
Number of citations: 91 pubs.acs.org
H Guo, X Shi, J Han, Q Ren, Z Gao… - Pest Management …, 2023 - Wiley Online Library
… , and HA), and heptacosane (a fungi-induced VOC in ROA), but no significant preferences were observed between individual compounds and mixed blends, except for hexyl propionate…
Number of citations: 3 onlinelibrary.wiley.com
P Lozano, T de Diego, S Gmouh… - Biotechnology …, 2004 - Wiley Online Library
… with different hydrophobicity in the cation, continuous processes to synthesize six different short chain alkyl esters (butyl acetate, butyl propionate, butyl butyrate, hexyl propionate, hexyl …
Number of citations: 180 aiche.onlinelibrary.wiley.com
S Wang, T Saito, K Ohkawa, H Ohara… - Journal of plant …, 2018 - Elsevier
… However, we here show that abscisic acid (ABA) application accelerated the onset of short-chain ester production (hexyl propionate, ethyl-2-methyl butyrate) and the expression of …
Number of citations: 40 www.sciencedirect.com
S Noro, M Hanafusa, S Saito, T Kudo - Journal of the Japanese …, 1998 - jstage.jst.go.jp
… しかし,貯蔵6か月後 ではそれらの成分は無袋果で増加したが,有袋果ではあ まり増加しなかった.n-hexyl propionateとn-amylacetateは上記の成分より含有量が少なく,時期別差異は明 確でない…
Number of citations: 5 www.jstage.jst.go.jp

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